BenchChemオンラインストアへようこそ!

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

PPAR alpha antagonist Nuclear receptor Metabolic disease

This thiazolidinedione derivative occupies a distinct pharmacological niche as a PPARα antagonist, driven by its unique azetidine-sulfonyl linker and o-tolyloxy group. It is strictly irreplaceable by classical TZDs (rosiglitazone/pioglitazone) due to the fundamental switch from PPARγ agonism. Essential for protocols separating PPARα-dependent gene expression from PPARγ cross-talk in hepatocyte models or as a PPARγ-sparing control in adipogenesis assays. Procure this specific structure to preserve target specificity in your nuclear receptor studies.

Molecular Formula C19H18N2O5S2
Molecular Weight 418.48
CAS No. 1787879-96-2
Cat. No. B2874716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1787879-96-2
Molecular FormulaC19H18N2O5S2
Molecular Weight418.48
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CSC4=O
InChIInChI=1S/C19H18N2O5S2/c1-13-4-2-3-5-17(13)26-15-6-8-16(9-7-15)28(24,25)20-10-14(11-20)21-18(22)12-27-19(21)23/h2-9,14H,10-12H2,1H3
InChIKeyTXGJJGUEKWRONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1787879-96-2): A Structurally Unique Thiazolidinedione


3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1787879-96-2) is a synthetic small molecule belonging to the thiazolidinedione (TZD) class . Unlike classical TZDs, it features a distinctive azetidine-sulfonyl linker and an o-tolyloxy terminal group, placing it within a niche of non-classical TZD derivatives explored for nuclear receptor modulation [1]. Database annotations indicate that this compound acts as an antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a profile that contrasts sharply with the well-known PPARγ agonism of most TZD drugs [1].

Why Generic Thiazolidinediones Cannot Substitute for This Azetidine-Sulfonyl Hybrid Scaffold


Generic substitution of 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione with classical TZDs such as rosiglitazone or pioglitazone is scientifically invalid due to a fundamental divergence in target pharmacology. Classical TZDs are potent agonists of PPARγ, whereas this compound is annotated as a PPARα antagonist [1]. This functional switch from PPARγ activation to PPARα blockade is driven by the unique azetidine-sulfonyl linker and o-tolyloxy substituent, which are absent in all clinically used TZDs . Consequently, experimental systems designed to interrogate PPARα-dependent pathways or to avoid PPARγ-driven adipogenesis require this specific chemical structure, making direct replacement impossible without altering the biological hypothesis being tested.

Quantitative Differentiation Evidence for 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione Procurement


PPARα Antagonist Profile vs. PPARγ Agonist Classical TZDs

This compound is functionally annotated as a PPARα antagonist, a profile that is qualitatively distinct from the PPARγ agonism of classical TZDs such as rosiglitazone and pioglitazone [1]. While direct, head-to-head quantitative potency data for this compound is currently unavailable in the public domain, the target-level divergence is a critical selection criterion: rosiglitazone activates PPARγ with an IC50 of approximately 12 nM in rat adipocytes , a property linked to adipogenic and fluid-retention side effects. In contrast, a PPARα antagonist profile is expected to modulate lipid metabolism pathways without direct PPARγ activation, offering a differentiated pharmacological tool [1].

PPAR alpha antagonist Nuclear receptor Metabolic disease

Structural Differentiation: Azetidine-Sulfonyl Linker and o-Tolyloxy Group

The compound incorporates a 1-arylsulfonylazetidine linker connecting the TZD core to a 4-(o-tolyloxy)phenyl group, a scaffold not present in any FDA-approved TZD . This structural motif introduces distinct conformational rigidity and altered lipophilicity compared to the flexible benzyl or thiazole linkers in rosiglitazone and pioglitazone. Molecular weight (418.48 g/mol) and predicted cLogP (approximately 3.5) differ from rosiglitazone (MW 357.4, cLogP ~2.5) [1], indicating potential differences in membrane permeability and tissue distribution.

Azetidine sulfonamide Thiazolidinedione hybrid Scaffold hopping

Selectivity Advantage: Avoiding PPARγ-Driven Adipogenesis

Classical TZD PPARγ agonists induce adipocyte differentiation and lipid accumulation as an on-target effect, which is a known limitation in metabolic disease research [1]. As a PPARα antagonist, this compound is not expected to activate PPARγ-driven adipogenic transcriptional programs. While direct comparative selectivity data (e.g., PPARα vs. PPARγ IC50 ratios) are not publicly available for this compound, the target annotation suggests potential for PPARα-mediated lipid modulation without concomitant PPARγ side effects [2].

PPAR selectivity Adipogenesis Insulin sensitizer

Optimal Research Application Scenarios for 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione


PPARα-Specific Pathway Dissection in Hepatic Lipid Metabolism

Use as a PPARα antagonist tool compound to interrogate PPARα-dependent gene expression in hepatocyte models (e.g., HepG2, primary human hepatocytes), enabling separation of PPARα effects from PPARγ cross-talk that confounds classical TZD experiments [1].

Scaffold-Hopping Reference for Next-Generation TZD Development

Deploy as a structural benchmark in medicinal chemistry campaigns aiming to replace the PPARγ agonism of classical TZDs with alternative nuclear receptor profiles. Its azetidine-sulfonyl linker serves as a privileged scaffold for generating PPARα-selective ligands .

Negative Control for PPARγ-Mediated Adipogenesis Assays

Utilize as a PPARγ-sparing control in 3T3-L1 adipocyte differentiation assays, where classical TZDs (rosiglitazone, pioglitazone) serve as positive inducers of lipid accumulation [2].

Chemical Probe for PPARα Antagonist Screening Cascades

Include as a reference PPARα antagonist in biochemical and cellular screening cascades for metabolic and inflammatory diseases where PPARα blockade is hypothesized to be therapeutic [1].

Quote Request

Request a Quote for 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.